molecular formula C8H8INO2 B14769400 2-Amino-3-iodo-6-methylbenzoic acid

2-Amino-3-iodo-6-methylbenzoic acid

Cat. No.: B14769400
M. Wt: 277.06 g/mol
InChI Key: YNNYXSDROQLNEC-UHFFFAOYSA-N
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Description

2-Amino-3-iodo-6-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-iodo-6-methylbenzoic acid can be achieved through several methods. One common approach involves the iodination of 2-Amino-6-methylbenzoic acid. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-iodo-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Oxidation: Conversion to 2-Nitro-3-iodo-6-methylbenzoic acid.

    Reduction: Formation of 2-Amino-3-iodo-6-methylbenzylamine.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Amino-3-iodo-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-iodo-6-methylbenzoic acid depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-iodo-6-methylbenzoic acid is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-amino-3-iodo-6-methylbenzoic acid

InChI

InChI=1S/C8H8INO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

YNNYXSDROQLNEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)N)C(=O)O

Origin of Product

United States

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